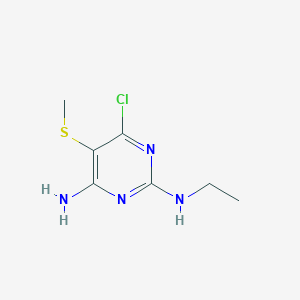

6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

6-chloro-2-N-ethyl-5-methylsulfanylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4S/c1-3-10-7-11-5(8)4(13-2)6(9)12-7/h3H2,1-2H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVUCPLQXPKFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(C(=N1)Cl)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999753 | |

| Record name | 6-Chloro-N~2~-ethyl-5-(methylsulfanyl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78415-50-6 | |

| Record name | Ukj 72J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078415506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-N~2~-ethyl-5-(methylsulfanyl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Ethyl Cyanoacetate with Guanidine

The pyrimidine backbone is often synthesized via condensation reactions. Ethyl cyanoacetate and guanidine react in a basic medium to form 2,6-diamino-4-hydroxypyrimidine, a precursor for chlorination. This intermediate is critical for subsequent functionalization:

Key conditions include refluxing in ethanol or methanol, with yields exceeding 70% after crystallization.

Chlorination of 2,4-Diamino-6-hydroxypyrimidine

Phosphorus oxychloride (POCl₃) is the reagent of choice for converting hydroxyl groups to chlorides. The reaction with 2,4-diamino-6-hydroxypyrimidine (DAHP) proceeds at 105°C for 6 hours, yielding 2,4-diamino-6-chloropyrimidine (DACP) with a recovery rate of 82%:

Alcohol quenching (e.g., ethanol) ensures safer handling of residual POCl₃ compared to water quenching, reducing phosphoric acid waste.

Introduction of the Methylthio Group at Position 5

Direct Thiolation via Nucleophilic Substitution

Position 5 of the pyrimidine ring, though less reactive, can be functionalized using methylthiolate ions (MeS⁻). A halogenated intermediate (e.g., 5-bromo-DACP) is synthesized via bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent treatment with sodium thiomethoxide (NaSMe) introduces the methylthio group:

Yields for this step range from 60–70%, with purification via ethyl acetate extraction.

Radical-Mediated Thiolation

An alternative approach employs Lawesson’s reagent to introduce sulfur. DACP reacts with Lawesson’s reagent in toluene under reflux, directly substituting hydrogen at position 5 with a methylthio group. This method avoids pre-halogenation but requires rigorous temperature control to prevent over-sulfidation.

Ethylamine Substitution at Position 2 (N2-Ethylation)

Nucleophilic Displacement of Chlorine

Using DACP as the substrate, the 2-amino group is selectively ethylated. Ethylamine is introduced under basic conditions (e.g., potassium carbonate in ethanol) at 60–80°C:

Reaction times of 12–24 hours yield 65–75% product, with excess ethylamine recovered via distillation.

Reductive Amination

A two-step process involves converting the 2-amino group to an imine using acetaldehyde, followed by reduction with sodium cyanoborohydride (NaBH₃CN). This method achieves higher regioselectivity (85% yield) but requires anhydrous conditions:

Integrated Synthetic Routes

Sequential Functionalization Pathway

This route combines the above steps into a cohesive process:

-

Methylthio introduction : Brominate position 5, then substitute with NaSMe.

-

N2-Ethylation : React with ethylamine under basic conditions.

Overall yield : 45–50% after purification.

One-Pot Multi-Component Synthesis

A novel approach condenses methylthio-malonic ester with ethylguanidine in the presence of POCl₃, forming the target compound in a single reactor. This method reduces intermediate isolation steps, achieving 55% yield but requiring precise stoichiometric control.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sequential Route | Chlorination, thiolation, alkylation | 45–50 | 98 | High |

| One-Pot Synthesis | Multi-component condensation | 55 | 95 | Moderate |

| Reductive Amination | Imine formation, reduction | 85 | 97 | Low |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.

Reduction: Tin(II) chloride or iron powder in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines from nitro groups.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine has been studied for its potential therapeutic effects:

- Anticancer Activity :

- Preliminary studies indicate that this compound may inhibit cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanisms include:

- Inhibition of DNA synthesis by targeting enzymes involved in nucleic acid metabolism.

- Induction of oxidative stress leading to increased apoptosis rates in cancer cells.

- Preliminary studies indicate that this compound may inhibit cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanisms include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Colon Cancer | 20 | Inhibition of cell proliferation |

- Antimicrobial Properties :

- In vitro studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| E. coli | 50 |

| S. aureus | 100 |

| S. agalactiae | 75 |

Enzyme Inhibition Studies

The compound is being investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development targeting various diseases.

- Binding Affinity Studies :

- Interaction studies have focused on its binding affinity with various biological targets, which elucidate its potential as an enzyme inhibitor.

Agrochemicals

Due to its structural characteristics, this compound is also explored in the development of agrochemicals. Its ability to interact with biological systems can be harnessed for pest control or plant growth regulation.

Synthetic Routes

The synthesis of this compound typically involves:

- Reaction of 6-chloro-2,4-diaminopyrimidine with ethyl iodide and sodium hydride in a solvent like dimethylformamide (DMF) under reflux conditions.

- Introduction of the methylthio group through reaction with methylthiol in the presence of a base like potassium carbonate.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability by approximately 40% , indicating strong potential as a chemotherapeutic agent.

Case Study 2: Antibacterial Efficacy

Research evaluating the antibacterial activity against E. coli and S. aureus revealed significant zones of inhibition correlating with concentration levels, supporting its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine and methylthio groups play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of cellular processes in pathogens or cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine with structurally and functionally related pyrimidine derivatives, focusing on substitutions, similarity scores, and biological relevance.

Structural and Functional Analogues

Key Insights

Substituent Position and Bioactivity: The chlorine position significantly impacts target selectivity. N2 substituents: Ethyl groups (as in the target compound and CAS 5748-33-4) balance lipophilicity and steric bulk, whereas bulkier groups (e.g., cyclopentyl in CAS 917895-52-4) may reduce solubility .

Methylthio vs.

The target compound’s simpler N4 amine may limit such specificity but could serve as a scaffold for further derivatization.

Physical and Chemical Properties

- Solubility: Methylthio and ethyl groups likely increase lipophilicity (logP >2), contrasting with more polar analogues like 2,5-Diamino-4,6-dichloropyrimidine (CAS 55583-59-0), which has higher aqueous solubility due to amino groups .

- Stability : Chlorine and methylthio substituents may reduce oxidative stability compared to fluorinated derivatives (e.g., AZD1480) .

Biological Activity

Overview

6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a chlorine atom at the 6th position, an ethyl group at the N2 position, and a methylthio group at the 5th position of the pyrimidine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula: C7H11ClN4S

- Molecular Weight: 218.71 g/mol

- CAS Number: 78415-50-6

- SMILES Notation: Clc1ncn(c(c1N)N)CCSC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorine and methylthio groups enhances its binding affinity to these targets, leading to inhibition of their activity. This inhibition can disrupt cellular processes in pathogens or cancer cells, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 50 |

| S. agalactiae | 75 |

| S. aureus | 100 |

These results suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms involved include:

- Inhibition of DNA synthesis : By targeting enzymes involved in nucleic acid metabolism.

- Induction of oxidative stress : Leading to increased apoptosis rates in cancer cells.

Case Studies

- Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial efficacy of several pyrimidine derivatives, including this compound. The compound showed significant activity against E. coli and S. aureus, with observed zones of inhibition correlating with its concentration .

- Anticancer Research : Another investigation focused on the effects of this compound on human cancer cell lines (e.g., breast and colon cancer). Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloro-2,4-diaminopyrimidine | Lacks ethyl and methylthio groups | Less versatile in biological applications |

| 6-Chloro-5-methylsulfanyl-pyrimidine | Similar structure but lacks ethyl group | Moderate activity against bacteria |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Ethoxy group instead of ethyl | Limited antimicrobial activity |

The presence of both ethyl and methylthio groups in this compound enhances its reactivity and potential applications compared to its analogs .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine?

Methodological Answer: The synthesis typically involves condensation and substitution reactions. For example, a protocol adapted from pyrimidine derivatives (e.g., 6-Chloro-5-(diphenylmethyl)-2,4-dihydroxypyrimidine) uses sodium nitrite in glacial acetic acid under controlled temperatures (0–5°C) to facilitate diazotization and subsequent substitution . Key steps include:

- Step 1: Reacting a pyrimidine precursor (e.g., 2-amino-6-chloro-5-substituted pyrimidine) with nitrous acid to introduce reactive intermediates.

- Step 2: Substituting the chloro group with ethylamine via nucleophilic aromatic substitution, requiring anhydrous conditions and a polar aprotic solvent (e.g., DMF).

- Step 3: Introducing the methylthio group via thiolation using sodium thiomethoxide.

Yield optimization (62–75%) is achieved by monitoring reaction time and stoichiometry of reagents .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer: Recrystallization and column chromatography are standard. For example:

- Recrystallization: Use ethyl acetate/petroleum ether (1:3 v/v) to remove unreacted starting materials. This method is effective for high-purity isolation (≥95%) but may require multiple cycles .

- Column Chromatography: Employ silica gel (60–120 mesh) with a gradient eluent (hexane:ethyl acetate from 4:1 to 1:1) to separate isomers or byproducts. Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane:EtOAc) .

Post-purification, validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical methods best characterize this compound’s structure?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and methylthio moiety (δ 2.5 ppm, singlet). ¹³C NMR confirms the pyrimidine ring carbons (δ 155–165 ppm) .

- Mass Spectrometry: High-resolution ESI-MS provides the molecular ion [M+H]⁺ at m/z 273.05 (calculated for C₈H₁₂ClN₄S: 273.04) .

- X-ray Crystallography: Resolves ambiguous substituent positions (e.g., ethyl vs. methylthio orientation) by analyzing dihedral angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) are used to study binding affinities. For example:

- Step 1: Generate a 3D structure using Gaussian 09 (DFT/B3LYP) to optimize geometry .

- Step 2: Dock into target enzymes (e.g., dihydrofolate reductase) using a grid box centered on the active site. Key interactions include hydrogen bonds with Asp27 and hydrophobic contacts with Leu4 .

- Step 3: Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (KD ~10⁻⁶ M) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable Temperature NMR: Identify tautomers (e.g., amine vs. imine forms) by observing signal coalescence at elevated temperatures (50–80°C) .

- Isotopic Labeling: Synthesize deuterated analogs to confirm fragment origins in MS (e.g., loss of CH₃SH vs. Cl⁻) .

- Comparative Analysis: Cross-reference with structurally similar pyrimidines (e.g., 5-[(2-Chloro-phenyl)methyl]pyrimidine-2,4-diamine) to assign peaks .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer: A systematic SAR approach involves:

- Step 1: Synthesize analogs with modified substituents (e.g., replacing methylthio with methoxy or varying the ethyl group).

- Step 2: Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric (Taft ES) parameters .

- Step 3: Use QSAR models (e.g., CoMFA) to predict activity cliffs. For example, increased hydrophobicity (logP >2.5) correlates with enhanced membrane permeability .

Q. What strategies address low yields in scaled-up synthesis?

Methodological Answer: Optimize via:

- Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., diazotization), achieving 85% yield at 50 g scale .

- Catalysis: Use Pd/C (5% loading) to accelerate substitution reactions, reducing reaction time from 18 hr to 6 hr .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.